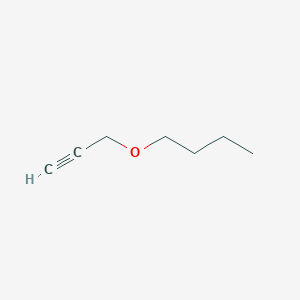

a-Propargyloxy-butyl

Description

a-Propargyloxy-butyl is a synthetic organic compound characterized by a propargyloxy group (-O-CH₂-C≡CH) attached to a butyl chain. This structure imparts unique chemical reactivity due to the electron-deficient triple bond in the propargyl moiety, which enables applications in click chemistry, polymer synthesis, and pharmaceutical intermediates.

Structure

2D Structure

Properties

CAS No. |

929-27-1 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

1-prop-2-ynoxybutane |

InChI |

InChI=1S/C7H12O/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |

InChI Key |

DVMVFRCTQPYCGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Propargyloxy-butyl typically involves the nucleophilic substitution of propargylic alcohols. One common method is the reaction of propargyl bromide with butyl alcohol in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as ruthenium or platinum can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: a-Propargyloxy-butyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the triple bond in the propargyloxy group to a double or single bond.

Substitution: Nucleophilic substitution reactions are common, where the propargyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Propargyl bromide and a suitable nucleophile in the presence of a base like K2CO3.

Major Products: The major products formed from these reactions include carbonyl compounds, alkenes, and substituted propargyloxy derivatives .

Scientific Research Applications

a-Propargyloxy-butyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a-Propargyloxy-butyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby affecting cellular processes. The propargyloxy group can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages .

Comparison with Similar Compounds

Structural Features

| Compound | Substituent Group(s) | Key Functional Groups |

|---|---|---|

| This compound | Propargyloxy-butyl (-O-CH₂-C≡CH-C₃H₇) | Ether, alkyne |

| Baccatin III n-Butyl analog | Butanoylamino (-NH-CO-C₃H₇) | Amide, hydroxyl, ester |

| Baccatin III sec-Butyl analog | 2-Methylbutanoylamino (-NH-CO-CH(CH₂CH₃)) | Branched amide, hydroxyl, ester |

| Baccatin III Propyl analog | Propanoylamino (-NH-CO-C₂H₅) | Amide, hydroxyl, ester |

Key Observations :

- Reactivity : The propargyloxy group in this compound offers distinct reactivity in alkyne-based reactions (e.g., Huisgen cycloaddition), unlike the amide-linked acyl groups in Baccatin III analogs, which prioritize hydrogen bonding and enzymatic interactions .

- This compound’s linear butyl chain may reduce steric effects but increase flexibility.

- Bioactivity : Baccatin III derivatives with amide groups (e.g., Propyl or n-Butyl analogs) are optimized for tubulin binding in anticancer applications. In contrast, this compound’s alkyne group may prioritize synthetic utility over direct bioactivity.

Physicochemical Properties

While quantitative data for this compound is scarce, inferences can be drawn from its analogs:

- Solubility : The hydrophilic amide groups in Baccatin III analogs improve aqueous solubility compared to this compound’s hydrophobic alkyne and ether moieties.

- Stability : Propargyloxy groups are prone to oxidation under acidic conditions, whereas Baccatin III amide analogs exhibit higher hydrolytic stability due to resonance stabilization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for a-Propargyloxy-butyl, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin with nucleophilic substitution or propargylation reactions, using butanol derivatives and propargyl bromide. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) to favor SN2 mechanisms. Monitor progress via TLC or GC-MS. For yield improvement, use catalysts like KI or phase-transfer agents (e.g., TBAB) .

Q. How should this compound be characterized to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra for propargyl (-C≡CH) and butyl (-O-CH-) signatures.

- FT-IR : Confirm C≡C stretch (~2100 cm) and ether C-O stretch (~1100 cm).

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

Cross-reference data with computational simulations (e.g., DFT for NMR shifts) .

Q. What stability challenges does this compound face under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Test in buffers (pH 2–12) at 25°C for 24–72 hours. Use HPLC to quantify degradation products.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light Sensitivity : Expose to UV-Vis light and monitor changes via UV spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Perform meta-analysis of existing studies with attention to:

- Experimental Variables : Compare cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. resazurin), and dosing regimes.

- Data Normalization : Account for batch-to-batch compound purity variations (e.g., HPLC purity ≥95% vs. ≤90%).

- Statistical Models : Apply multivariate regression to isolate confounding factors (e.g., solvent toxicity from DMSO controls) .

Q. What computational models are suitable for predicting this compound’s reactivity in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Simulate transition states in propargyl-allenyl isomerization.

Validate with experimental kinetic data (e.g., Arrhenius plots from stopped-flow spectroscopy) .

Q. How can structure-activity relationships (SAR) for this compound derivatives be systematically explored?

- Methodological Answer : Adopt a modular synthesis approach:

- Variable Substituents : Modify the butyl chain length (C4 to C8) or propargyl substituents (e.g., aryl vs. alkyl).

- Bioactivity Screening : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorescence-based assays.

- Data Integration : Use heatmaps to correlate structural features (logP, polar surface area) with IC values .

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

- Methodological Answer :

- In Vitro : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability (CYP450 isoforms).

- In Vivo : Administer to rodent models (IV and oral routes) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, , and bioavailability.

Cross-validate with PBPK modeling .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in this compound’s spectroscopic data across studies?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) for instrument calibration.

- Collaborative Trials : Share samples between labs to isolate instrument- vs. operator-dependent errors.

- Metadata Reporting : Document solvent, concentration, and temperature conditions in all publications .

Q. What controls are essential when testing this compound’s cytotoxicity to avoid false positives/negatives?

- Methodological Answer : Include:

- Solvent Controls : Match DMSO or ethanol concentrations to treatment groups.

- Viability Controls : Use staurosporine (apoptosis inducer) and untreated cells.

- Edge Effects Mitigation : Randomize plate layouts and use multi-well plate normalizers in high-throughput screens .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.